Methyl 4-(methoxymethyl)benzoate
Overview
Description
Methyl 4-(methoxymethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 4-(methoxymethyl)benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(methoxymethyl)benzoate can be synthesized through the esterification of 4-(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically conducted under reflux conditions for about 2.5 hours. After the reaction, the product is separated using liquid extraction and purified by rotary evaporation .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(methoxymethyl)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(methoxymethyl)benzoic acid.
Reduction: 4-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(methoxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(methoxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(methoxymethyl)benzoic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved may include ester hydrolysis and subsequent binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Similar in structure but lacks the methoxymethyl group.
Methyl 4-methoxybenzoate: Contains a methoxy group instead of a methoxymethyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a methoxymethyl group.
Uniqueness
Methyl 4-(methoxymethyl)benzoate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 4-(methoxymethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSICQFZFHOPSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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